molecular formula C13H19NO B7860956 Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- CAS No. 1249454-73-6

Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl-

Cat. No.: B7860956
CAS No.: 1249454-73-6
M. Wt: 205.30 g/mol
InChI Key: GMKHQMXINHSSNM-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound is characterized by the presence of a benzenemethanamine core substituted with a cyclobutyl group, a methoxy group at the 4-position, and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- typically involves the following steps:

    Formation of the Benzenemethanamine Core: This can be achieved through the reaction of benzyl chloride with ammonia or an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Cyclobutyl Substitution: The cyclobutyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclobutyl chloride and a Lewis acid catalyst.

    Methyl Substitution: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, alcohols, and acids, with conditions varying based on the desired substitution.

Major Products Formed

    Oxidation: N-oxides, aldehydes, or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzenemethanamines depending on the reagents used.

Scientific Research Applications

Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, N-cyclobutyl-4-methoxy-3-methyl- is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological and chemical activities.

Properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-8-11(6-7-13(10)15-2)9-14-12-4-3-5-12/h6-8,12,14H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKHQMXINHSSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233598
Record name N-Cyclobutyl-4-methoxy-3-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249454-73-6
Record name N-Cyclobutyl-4-methoxy-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249454-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclobutyl-4-methoxy-3-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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